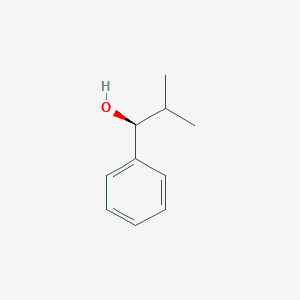

(S)-(-)-2-Methyl-1-phenyl-1-propanol

Description

The exact mass of the compound (S)-(-)-2-Methyl-1-phenyl-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(-)-2-Methyl-1-phenyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-2-Methyl-1-phenyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-methyl-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDYDZMQHRTHJA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416069 | |

| Record name | (S)-(-)-2-Methyl-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34857-28-8 | |

| Record name | (S)-(-)-2-Methyl-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2-methyl-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-2-Methyl-1-phenyl-1-propanol structural formula

An In-Depth Technical Guide to (S)-(-)-2-Methyl-1-phenyl-1-propanol: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Methyl-1-phenyl-1-propanol, a chiral secondary alcohol, is a pivotal building block in the landscape of modern organic synthesis. Its value is anchored in its defined stereochemistry, featuring a stereogenic carbinol center bearing both a phenyl and an isopropyl group. This structural motif makes it a highly sought-after intermediate for introducing chirality into more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and high-value fine chemicals.[1] The precise control of stereochemistry is a cornerstone of drug design, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.

This guide serves as a comprehensive technical resource for professionals engaged in research and development. It moves beyond a simple recitation of properties to provide a field-proven perspective on the synthesis, stereochemical integrity validation, and practical application of this versatile chiral synthon. We will delve into the causality behind methodological choices, ensuring that the protocols described are not merely steps to be followed, but self-validating systems grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

The identity and utility of (S)-(-)-2-Methyl-1-phenyl-1-propanol are fundamentally defined by its three-dimensional structure.

Structural Formula and Stereochemistry

The molecule consists of a propan-1-ol backbone, substituted with a phenyl group at the C1 position and a methyl group at the C2 position. The chiral center is the C1 carbon, which is bonded to four different substituents: a hydroxyl group (-OH), a phenyl group (-C₆H₅), an isopropyl group (-CH(CH₃)₂), and a hydrogen atom (-H).

The absolute configuration of this stereocenter is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment process involves prioritizing the four substituents attached to the chiral carbon:[1]

-

-OH (highest priority due to the higher atomic number of Oxygen)

-

-C₆H₅ (phenyl group)

-

-CH(CH₃)₂ (isopropyl group)

-

-H (lowest priority)

When viewing the molecule with the lowest priority group (H) pointing away, the sequence from highest to lowest priority (OH → C₆H₅ → CH(CH₃)₂) proceeds in a counter-clockwise direction, hence the "(S)" designation. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left.

Physicochemical Data

A summary of the key physical and chemical properties is provided below. Data for the racemic mixture is often more readily available and is included for comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [2][3] |

| Molecular Weight | 150.22 g/mol | [2][3] |

| CAS Number | 34857-28-8 | [3] |

| IUPAC Name | (1S)-2-Methyl-1-phenylpropan-1-ol | PubChem |

| Appearance | Colorless to pale yellow liquid / White crystalline solid | [4] |

| Boiling Point | 124-125 °C at 15 mmHg (racemate) | [5] |

| Density | ~0.974 g/mL at 25 °C (racemate) | |

| Refractive Index | n20/D ~1.514 (racemate) | |

| Solubility | Not miscible or difficult to mix in water. Soluble in organic solvents. | [4][5] |

Asymmetric Synthesis Strategies

The generation of enantiomerically pure (S)-(-)-2-Methyl-1-phenyl-1-propanol is paramount for its use in pharmaceutical synthesis. The two primary strategies to achieve this are the asymmetric reduction of a prochiral precursor and the resolution of a racemic mixture.

Asymmetric Reduction of 2-Methyl-1-phenyl-1-propanone

The most efficient and atom-economical route to (S)-(-)-2-Methyl-1-phenyl-1-propanol is the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-phenyl-1-propanone (isobutyrophenone).[1] The Corey-Bakshi-Shibata (CBS) reduction is a preeminent method for this transformation, renowned for its high enantioselectivity and reliability.[6][7]

Causality and Mechanism (The "Why"): The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[8][9] The remarkable selectivity arises from a well-defined, chair-like six-membered transition state.[10]

-

Catalyst-Borane Complex Formation: The borane reagent first coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[8][11]

-

Ketone Coordination: The now more Lewis-acidic endocyclic boron coordinates to the ketone's carbonyl oxygen. Crucially, it coordinates to the sterically more accessible lone pair of the oxygen—the one closer to the smaller substituent (in this case, the isopropyl group vs. the larger phenyl group). This directs the larger phenyl group away from the catalyst's chiral scaffold, minimizing steric hindrance.[11]

-

Face-Selective Hydride Transfer: This specific coordination geometry pre-organizes the complex for an intramolecular hydride transfer from the activated borane to one specific face of the carbonyl carbon, proceeding through a highly ordered transition state.[6][10] For the reduction of isobutyrophenone with an (S)-proline-derived CBS catalyst, this results in the preferential formation of the (S)-alcohol.

-

Product Release: After hydride transfer, the resulting alkoxyborane dissociates, releasing the catalyst for the next cycle. An acidic workup liberates the final chiral alcohol product.[8]

Experimental Protocol: CBS Reduction of Isobutyrophenone

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel with (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) dissolved in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the solution to 0-5 °C. Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, ~1.0-1.2 equivalents) dropwise, maintaining the internal temperature. Stir for 15 minutes to allow for catalyst-borane complex formation.

-

Substrate Addition: Add a solution of 2-methyl-1-phenyl-1-propanone (1.0 equivalent) in anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This step is critical for safely decomposing excess borane.

-

Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Add 1N HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude alcohol by flash column chromatography on silica gel to yield the final product with high enantiomeric excess (>95% ee is commonly achievable).

Chiral Resolution via Diastereomeric Salt Formation

An alternative, classical approach is the resolution of a racemic mixture of 2-methyl-1-phenyl-1-propanol. This method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer but can be effective when asymmetric synthesis is not feasible.

Causality and Mechanism (The "Why"): Enantiomers cannot be separated by standard crystallization because they have identical physical properties. Resolution works by converting the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can therefore be separated.[1]

The process requires derivatizing the alcohol to introduce an acidic functional group, which can then react with a chiral base (the resolving agent) to form diastereomeric salts.[1]

-

Derivatization: The racemic alcohol is reacted with an acid anhydride, such as phthalic anhydride, to form a racemic mixture of hemiphthalate esters. This introduces a carboxylic acid handle.

-

Salt Formation: The racemic hemiphthalate is treated with one enantiomer of a chiral base (e.g., (R)-(+)-α-phenylethylamine). This results in two diastereomeric salts: [(S)-alcohol-(R)-amine] and [(R)-alcohol-(R)-amine].

-

Fractional Crystallization: Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration. This step often requires careful optimization of the solvent system.

-

Liberation of Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to protonate the amine, and a base to hydrolyze the ester, liberating the enantiomerically pure (S)-(-)-2-Methyl-1-phenyl-1-propanol.

Analytical Methodologies for Enantiomeric Purity Determination

The validation of stereochemical integrity is a non-negotiable step in the synthesis of chiral compounds. The enantiomeric excess (ee) is the primary metric for this, calculated as: ee (%) = |([S] - [R]) / ([S] + [R])| x 100.[12]

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the ee of chiral alcohols.[13][14]

Causality and Mechanism (The "Why"): Chiral HPLC separates enantiomers by exploiting their differential interactions with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally effective for a wide range of chiral compounds, including alcohols.[12][15] The chiral polymer contains grooves and cavities that create a specific three-dimensional environment. One enantiomer fits into this environment more favorably than the other, leading to a stronger interaction and a longer retention time on the column, thus enabling separation.[16]

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for method development.

-

System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.[15]

-

Sample Preparation: Prepare a stock solution of the synthesized (S)-(-)-2-Methyl-1-phenyl-1-propanol in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[15]

-

HPLC Conditions:

-

Column: Polysaccharide-based CSP, e.g., Chiralcel® OD-H or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[15]

-

Mobile Phase: A mixture of n-Hexane and an alcohol modifier, typically Isopropanol (IPA). A common starting point is n-Hexane/IPA (90:10, v/v).[15]

-

Flow Rate: 0.5 - 1.0 mL/min.[15]

-

Column Temperature: 25 °C (thermostatically controlled).[15]

-

Detection: UV at 210 nm or 254 nm.[15]

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a racemic standard of 2-methyl-1-phenyl-1-propanol to confirm peak resolution and identify the retention times of both enantiomers.

-

Inject the synthesized sample.

-

-

Data Processing: Integrate the peak areas for the (S) and (R) enantiomers in the chromatogram. Calculate the enantiomeric excess using the formula provided above.[17]

Trustworthiness through Self-Validation: The robustness of this analytical method is confirmed by running a racemic standard, which must show two well-resolved peaks with an area ratio of approximately 50:50. This validates that the column and mobile phase are capable of separating the enantiomers under the given conditions.

Applications in Synthesis

(S)-(-)-2-Methyl-1-phenyl-1-propanol is primarily utilized as a chiral synthon, meaning it is incorporated directly into the carbon skeleton of a target molecule, transferring its stereocenter to the final product.

-

Pharmaceutical Intermediates: Chiral phenylpropanolamine scaffolds are present in numerous drugs. While direct examples for this specific alcohol are proprietary, related structures are crucial. For instance, a patent for synthesizing long-acting β₂-agonists (used for treating asthma and COPD) describes the use of a 2-methyl-1-substituted phenyl-2-propanol as a key precursor to form the 2-methyl-1-substituted phenyl-2-propyl amine side chain, highlighting the industrial relevance of this molecular framework.[18]

-

Chiral Auxiliaries: While less common for this specific molecule, chiral alcohols can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is cleaved off, having fulfilled its role of inducing chirality.

-

Fine Chemicals: It serves as an intermediate in the synthesis of other valuable chiral compounds, such as photoinitiators used in UV curing applications.[19]

Safety, Handling, and Storage

Professional laboratory practice demands strict adherence to safety protocols when handling any chemical reagent.

-

Hazard Identification: The compound may be harmful if swallowed and can cause irritation.[20][21] It is classified as a combustible solid/liquid.

-

Handling: Handle in a well-ventilated area. Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety glasses or goggles, and a lab coat. Avoid contact with skin and eyes and prevent the formation of aerosols. Use non-sparking tools and keep away from ignition sources.[20][22]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and oxidizing agents.[20][23]

Conclusion

(S)-(-)-2-Methyl-1-phenyl-1-propanol is more than a catalog chemical; it is a strategic tool for the precise introduction of stereochemistry in complex molecular architectures. A thorough understanding of its properties, the mechanistic principles governing its synthesis, and the rigorous analytical techniques required to verify its purity are essential for its effective application. The Corey-Bakshi-Shibata reduction provides a highly efficient and selective route for its preparation, while chiral HPLC offers an authoritative method for quality control. For researchers and professionals in drug development and fine chemical synthesis, mastering the use of such chiral building blocks is fundamental to innovation and success.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

-

Allery Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

-

Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-853. [Link]

-

ResearchGate. (2022). Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95626, 2-Methyl-1-phenyl-1-propanol. [Link]

-

Physics Forums. (2007). [SOLVED] Chiral Purity (enantiomer excess) for HPLC. [Link]

-

Haz-Map. (n.d.). 2-Methyl-1-phenyl-2-propanol. [Link]

-

Hungarian Journal of Industry and Chemistry. (2022). Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6989200, (R)-(+)-2-Methyl-1-phenyl-1-propanol. [Link]

-

ResearchGate. (2012). Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes. [Link]

-

The Organic Chemistry Tutor. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7531, 2-Methyl-1-phenyl-2-propanol. [Link]

- Google Patents. (2018).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6710657, (1R)-2-(methylamino)-1-phenyl-1-propanol. [Link]

- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

Wikipedia. (n.d.). Pseudoephedrine. [Link]

Sources

- 1. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]

- 2. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-METHYL-1-PHENYL-1-PROPANOL | 611-69-8 [chemicalbook.com]

- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 7. CBS Catalysts [sigmaaldrich.com]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. uma.es [uma.es]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. physicsforums.com [physicsforums.com]

- 18. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 19. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]

- 20. fishersci.com [fishersci.com]

- 21. 2-Methyl-1-phenyl-2-propanol - Hazardous Agents | Haz-Map [haz-map.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. 2-Methyl-1-phenyl-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

physical and chemical properties of (S)-(-)-2-Methyl-1-phenyl-1-propanol

An In-depth Technical Guide to (S)-(-)-2-Methyl-1-phenyl-1-propanol

Foreword

Prepared for researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of the chiral alcohol, (S)-(-)-2-Methyl-1-phenyl-1-propanol. This document moves beyond a simple recitation of data, offering insights into the practical application and theoretical underpinnings of this compound's properties. As a key chiral building block, a thorough understanding of its physical characteristics, spectral signature, and chemical reactivity is paramount for its effective use in asymmetric synthesis and pharmaceutical research.

Compound Identification and Structure

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol. The stereochemistry at the carbinol carbon (C1) is designated as 'S' according to the Cahn-Ingold-Prelog (CIP) priority rules. The descriptor '(-)' signifies that it is levorotatory, meaning it rotates the plane of plane-polarized light in a counter-clockwise direction.[1][2] This optical activity is a direct consequence of its chirality and is a critical property for applications in stereoselective synthesis.

The core structure consists of a phenyl group and an isopropyl group attached to a stereogenic carbinol center, making it a valuable starting material for introducing chirality into target molecules.[3]

-

IUPAC Name : (1S)-2-Methyl-1-phenylpropan-1-ol

-

Synonyms : (S)-2-METHYL-1-PHENYLPROPAN-1-OL, (S)-(-)-2-METHYL-1-PHENYLPROPANOL, (S)-α-Isopropylbenzyl alcohol

-

CAS Number : 34857-28-8

-

Molecular Formula : C₁₀H₁₄O[4]

Physical and Chiroptical Properties

The physical properties of this compound are essential for its handling, purification, and use in reactions. The most distinguishing characteristic is its specific rotation, which confirms the enantiomeric identity and purity.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 124-125 °C (at 15 mmHg) | [7] |

| Density | 0.964 g/mL | [4][7] |

| Refractive Index (n20/D) | 1.5115 - 1.5155 | [6] |

| Solubility | Not miscible or difficult to mix in water | [7] |

| Specific Rotation ([α]D) | Levorotatory (-) | [1] |

Note: The specific rotation value can vary with solvent and concentration. It is crucial to consult specific experimental data for precise measurements. The sign (-) confirms the levorotatory nature of the (S)-enantiomer.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the compound's structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C1), the methine proton of the isopropyl group, and the two diastereotopic methyl groups of the isopropyl moiety, along with the hydroxyl proton. The coupling patterns between these protons provide definitive structural confirmation.[8]

-

¹³C NMR : The carbon NMR spectrum will display unique resonances for each of the 10 carbon atoms, including the chiral C1 carbon, the carbons of the phenyl ring, and the carbons of the isopropyl group.[5][9]

-

-

Mass Spectrometry (MS) :

-

Electron Ionization (EI) GC-MS analysis typically shows a molecular ion peak (M⁺) at m/z 150. A prominent fragment ion is often observed at m/z 107, corresponding to the loss of the isopropyl group, which results in the stable [C₆H₅CHOH]⁺ fragment.[5]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. Strong absorptions corresponding to C-H stretches (both aromatic and aliphatic) and C=C stretching of the aromatic ring will also be present.[5]

-

Chemical Properties and Synthetic Utility

The reactivity of (S)-(-)-2-Methyl-1-phenyl-1-propanol is centered around its secondary alcohol functionality and the influence of its chiral center.

Oxidation to Prochiral Ketone

The secondary alcohol can be readily oxidized to the corresponding prochiral ketone, 2-methyl-1-phenylpropan-1-one (isobutyrophenone).[3] This transformation is fundamental, as the ketone can then serve as a substrate for various asymmetric reduction methods to regenerate either the (S) or (R) enantiomer of the alcohol, depending on the chiral catalyst or reagent employed.

Caption: Oxidation of the chiral alcohol to its corresponding ketone.

Role as a Chiral Building Block

The primary value of this compound lies in its application as a chiral synthon. The defined stereocenter is incorporated into larger, more complex molecules, particularly in the pharmaceutical industry. It is used in the large-scale preparation of other enantiomerically pure compounds and in processes like baker's yeast-mediated asymmetric reductions.[3][7]

Synthesis Methodologies

Enantiomerically pure (S)-(-)-2-Methyl-1-phenyl-1-propanol is most effectively prepared through stereoselective methods.

Asymmetric Reduction of a Prochiral Ketone

The most direct and widely used approach is the asymmetric reduction of 2-methyl-1-phenyl-1-propanone. This method leverages chiral catalysts or reagents to stereoselectively add a hydride to the carbonyl face, leading to a high enantiomeric excess of the desired (S)-alcohol.

Caption: Synthesis via asymmetric reduction of a prochiral ketone.

Grignard Reaction Synthesis

The racemic mixture of 2-methyl-1-phenyl-1-propanol can be synthesized via a Grignard reaction. Phenylmagnesium halide (prepared from an aryl halide like chlorobenzene and magnesium) is reacted with isobutyraldehyde.[10] The resulting racemic alcohol would then require a subsequent chiral resolution step to isolate the (S)-enantiomer.

Experimental Protocol: Asymmetric Reduction

This protocol provides a representative workflow for the synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol using a chiral catalyst system. This is a generalized procedure and must be adapted based on specific literature and laboratory safety protocols.

Objective : To synthesize (S)-(-)-2-Methyl-1-phenyl-1-propanol with high enantiomeric excess.

Materials :

-

2-Methyl-1-phenyl-1-propanone (isobutyrophenone)

-

Chiral catalyst (e.g., a CBS catalyst or a Noyori-type catalyst)

-

Hydride source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Quenching solution (e.g., Methanol, dilute HCl)

-

Drying agent (e.g., anhydrous MgSO₄)

-

Inert gas supply (Argon or Nitrogen)

Procedure :

-

Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet.

-

Catalyst Loading : Under a positive pressure of inert gas, charge the flask with the chiral catalyst in anhydrous THF. Cool the solution to the recommended temperature (e.g., 0 °C or -20 °C).

-

Hydride Addition : Slowly add the borane complex solution to the catalyst mixture while maintaining the temperature. Allow the mixture to stir for 10-15 minutes.

-

Substrate Addition : Add a solution of 2-methyl-1-phenyl-1-propanone in anhydrous THF dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

-

Quenching : Once the reaction is complete, slowly and carefully add the quenching solution (e.g., methanol) at a low temperature to decompose any excess borane.

-

Workup : Allow the mixture to warm to room temperature. Add dilute aqueous acid and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product via flash column chromatography or distillation to yield pure (S)-(-)-2-Methyl-1-phenyl-1-propanol.

-

Characterization : Confirm the product's identity and purity using NMR, IR, and MS. Determine the enantiomeric excess (e.e.) using chiral HPLC or GC.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11][12] Avoid contact with skin, eyes, and clothing.[11]

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7][11] Store away from oxidizing agents and sources of ignition.[7][11]

-

Toxicity : The toxicological properties have not been fully investigated. Handle with the care afforded to all laboratory chemicals.

References

- Alfa Chemistry. (n.d.). CAS 34857-28-8 (S)-(-)-2-Methyl-1-phenyl-1-propanol.

- SpectraBase. (n.d.). (S)-(-)-2-Methyl-1-phenyl-1-propanol - Optional[1H NMR] - Spectrum.

-

PubChem. (n.d.). 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1-phenyl-propan-1-ol. Retrieved from [Link]

- Google Patents. (2018). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

-

Chemistry LibreTexts. (2021). 5.4: Optical Activity. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-1-phenyl-1-propanol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Methyl-1-phenyl-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to (S)-(-)-2-Methyl-1-phenyl-1-propanol: Properties, Safety, and Applications in Asymmetric Synthesis

Introduction

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol of significant interest to researchers and drug development professionals. As a stereochemically defined molecule, it serves as a valuable chiral building block for the synthesis of more complex, enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries.[1] The stereospecific arrangement of the hydroxyl and phenyl groups at its chiral center makes it a critical starting material or target molecule in asymmetric synthesis. This guide provides an in-depth overview of its chemical and physical properties, comprehensive safety data, and its pivotal role in the enantioselective reduction of ketones—a cornerstone reaction in modern medicinal chemistry.

Compound Identification and Properties

Precise identification and understanding the physical properties of a chemical reagent are fundamental for its effective and safe use in a laboratory setting. (S)-(-)-2-Methyl-1-phenyl-1-propanol is specifically the (S)-enantiomer of the chiral compound 2-methyl-1-phenyl-1-propanol.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (1S)-2-methyl-1-phenylpropan-1-ol | PubChem |

| CAS Number | 34857-28-8 | Alfa Chemistry[2] |

| Molecular Formula | C₁₀H₁₄O | Alfa Chemistry[2] |

| Molecular Weight | 150.22 g/mol | Alfa Chemistry[2] |

| InChI Key | GMDYDZMQHRTHJA-QMMMGPOBSA-N | PubChem |

Table 2: Physical and Chemical Properties (Data for Racemic Mixture)

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless Liquid | Fisher Scientific[3] |

| Boiling Point | 124-125 °C (at 15 mmHg) | Thermo Scientific Chemicals[4] |

| Density | 0.964 g/mL | Thermo Scientific Chemicals[4] |

| Flash Point | 86 °C (187 °F) | Thermo Scientific Chemicals[4] |

| Refractive Index | 1.513 | Thermo Scientific Chemicals[4] |

| Solubility | Not miscible or difficult to mix in water. | Thermo Scientific Chemicals[4] |

Safety and Handling

Table 3: GHS Hazard Information (for Racemic Mixture)

| Category | Information | Source(s) |

|---|---|---|

| Pictogram(s) | Warning (No pictogram required for H227 in some jurisdictions, but the hazard is present) | Fisher Scientific[3], ChemicalBook[5] |

| Signal Word | Warning | Fisher Scientific[3], ChemicalBook[5] |

| Hazard Statement(s) | H227 : Combustible liquid | Fisher Scientific[3], ChemicalBook[5] |

| Precautionary Statement(s) | Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P370 + P378: In case of fire: Use CO₂, dry chemical, or foam to extinguish.Storage: P403 + P235: Store in a well-ventilated place. Keep cool.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. | Fisher Scientific[3] |

Handling and Storage:

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid inhalation of vapors. Keep away from all sources of ignition.[3][5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from oxidizing agents and sources of heat.[3][4]

Core Application: A Keystone in Asymmetric Synthesis

The primary value of chiral alcohols like (S)-(-)-2-Methyl-1-phenyl-1-propanol lies in their application in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. This is critically important in drug development, as different enantiomers of a drug can have vastly different biological activities.

The conversion of a prochiral ketone into a single enantiomer of a chiral alcohol is a foundational transformation in modern organic chemistry.[6] A prochiral ketone possesses two distinct faces (enantiotopic faces), and a chiral catalyst or reagent is required to selectively add a hydride (H⁻) to one of these faces over the other.[7] This process, known as asymmetric reduction, is one of the most efficient methods for generating chiral secondary alcohols.[8][9]

Catalytic systems, such as those based on oxazaborolidines (Corey-Bakshi-Shibata or CBS reduction), are renowned for achieving high yields and excellent enantioselectivities in the borane-mediated reduction of a wide array of ketones.[8] The synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol is a classic example of this transformation, starting from the prochiral ketone isobutyrophenone.

The following section details a representative workflow and protocol for the synthesis of the title compound via the asymmetric reduction of isobutyrophenone.

Sources

- 1. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Methyl-1-phenyl-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. chemicalbook.com [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

The Emergence of a Chiral Synthon: A Technical Guide to the Discovery and History of (S)-(-)-2-Methyl-1-phenyl-1-propanol

Abstract

(S)-(-)-2-Methyl-1-phenyl-1-propanol, a chiral alcohol of significant utility in modern asymmetric synthesis, represents a culmination of over a century of advancements in organic chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of this versatile molecule. We will explore the early synthesis of its racemic form, likely through the advent of Grignard chemistry, and the subsequent evolution of techniques for its resolution and enantioselective synthesis. Key methodologies, including classical resolution, enzymatic transformations, and catalytic asymmetric reductions, will be detailed with an emphasis on the scientific principles underpinning these experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the origins and preparation of this important chiral building block.

Introduction: The Genesis of a Chiral Molecule in the Context of Early 20th Century Synthesis

The story of (S)-(-)-2-Methyl-1-phenyl-1-propanol does not begin with its direct, targeted synthesis as a single enantiomer. Instead, its origins are rooted in the foundational discoveries of early 20th-century organic chemistry. The development of the Grignard reaction by Victor Grignard in 1900 provided a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of new compounds, including secondary and tertiary alcohols.[1] It is highly probable that the racemic form of 2-methyl-1-phenyl-1-propanol was first synthesized via the reaction of a phenylmagnesium halide with isobutyraldehyde, or an isopropylmagnesium halide with benzaldehyde.

Another early and plausible route to racemic 2-methyl-1-phenyl-1-propanol was the reduction of isobutyrophenone (2-methyl-1-phenyl-1-propanone).[2] Early reduction methods, while effective for producing the alcohol, lacked stereocontrol and would have invariably yielded a 50:50 mixture of the (S) and (R) enantiomers.

The Quest for Enantiopurity: From Resolution to Asymmetric Synthesis

The true value of 2-methyl-1-phenyl-1-propanol in fields such as pharmaceutical development and fine chemical synthesis lies in its enantiomerically pure forms. The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, was the first major hurdle to be overcome.

Classical Resolution: A Foundation in Diastereomeric Salt Formation

One of the earliest and most established methods for resolving racemic alcohols is through the formation of diastereomeric salts.[3][4] This process involves a multi-step sequence:

-

Derivatization: The racemic alcohol is first converted into a carboxylic acid derivative, typically a hemiester, by reacting it with a cyclic anhydride such as phthalic anhydride. This introduces a handle for salt formation.

-

Salt Formation: The resulting racemic carboxylic acid derivative is then treated with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine like (+)-cinchonine.[3][4] This acid-base reaction forms a pair of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, particularly solubility, the diastereomeric salts can be separated by fractional crystallization.

-

Hydrolysis: The separated diastereomeric salt is then hydrolyzed to liberate the enantiomerically enriched alcohol.

While effective, classical resolution is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemate, unless a racemization and recycling process for the unwanted enantiomer is implemented.

The Dawn of Enantioselective Synthesis: Crafting Chirality with Precision

The latter half of the 20th century witnessed a paradigm shift in the synthesis of chiral molecules, moving from separation-based methods to direct, enantioselective synthesis. This evolution was driven by the development of chiral catalysts and reagents capable of preferentially forming one enantiomer over the other.

Biocatalysis: Nature's Approach to Stereoselectivity

Enzymes, particularly lipases and alcohol dehydrogenases, have emerged as powerful tools for the synthesis of enantiopure alcohols.[3][5] Two primary biocatalytic strategies are employed for accessing (S)-(-)-2-Methyl-1-phenyl-1-propanol:

-

Enzymatic Kinetic Resolution: In this approach, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic alcohol. For instance, a lipase can be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation.

-

Asymmetric Bioreduction: A more direct approach involves the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenyl-1-propanone, using a biocatalyst such as baker's yeast (Saccharomyces cerevisiae) or isolated alcohol dehydrogenases.[3] These enzymatic reductions often proceed with high enantioselectivity.

Catalytic Asymmetric Reduction: The Power of Chiral Catalysts

A landmark achievement in asymmetric synthesis was the development of catalytic methods for the enantioselective reduction of prochiral ketones. Among the most significant of these is the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction). This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., borane-tetrahydrofuran complex) to achieve high enantiomeric excess in the reduction of a wide range of ketones.

The enantioselective synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol via the CBS reduction of 2-methyl-1-phenyl-1-propanone is a prime example of the power and predictability of this methodology.

Physicochemical and Spectroscopic Characterization

The identity and purity of (S)-(-)-2-Methyl-1-phenyl-1-propanol are confirmed through a combination of physical and spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [6] |

| Molecular Weight | 150.22 g/mol | [6] |

| Appearance | Colorless liquid | |

| Boiling Point | 124-125 °C at 15 mmHg | [3] |

| Density | 0.964 g/mL at 25 °C | [3] |

| Specific Rotation [α]D | -11.3° (c=0.42, CHCl₃, 19°C) for 96% e.e. | [3] |

Spectroscopic analysis provides detailed structural information:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the molecule. The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons, the carbinol proton, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group.[7][]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group.[9][10]

Applications in Asymmetric Synthesis: A Versatile Chiral Building Block

(S)-(-)-2-Methyl-1-phenyl-1-propanol serves as a valuable chiral building block in the synthesis of more complex, enantiomerically pure molecules.[3] Its primary application is as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[11] After the desired stereocenter has been created, the auxiliary can be removed and often recycled.

The hydroxyl group of (S)-(-)-2-Methyl-1-phenyl-1-propanol provides a convenient point of attachment to a substrate, and the steric bulk of the phenyl and isopropyl groups can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as alkylations and aldol additions.

Experimental Protocols

Protocol 1: Racemic Synthesis via Grignard Reaction

Objective: To synthesize racemic 2-methyl-1-phenyl-1-propanol.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Isobutyraldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene in the anhydrous solvent from the dropping funnel. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the Grignard reagent formation is complete (most of the magnesium has reacted), cool the flask in an ice bath.

-

Slowly add a solution of isobutyraldehyde in the anhydrous solvent from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-methyl-1-phenyl-1-propanol.

Protocol 2: Enantioselective Synthesis via CBS Reduction

Objective: To synthesize (S)-(-)-2-Methyl-1-phenyl-1-propanol with high enantiomeric excess.

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine

-

Borane-tetrahydrofuran complex (1 M in THF)

-

2-Methyl-1-phenyl-1-propanone (isobutyrophenone)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

Procedure:

-

In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (R)-2-Methyl-CBS-oxazaborolidine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-THF complex to the solution and stir for 15 minutes.

-

In a separate flask, dissolve 2-methyl-1-phenyl-1-propanone in anhydrous THF.

-

Slowly add the solution of the ketone to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by the slow addition of methanol.

-

Add 1 M hydrochloric acid and stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (S)-(-)-2-Methyl-1-phenyl-1-propanol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Diagram 1: Synthesis of Racemic 2-Methyl-1-phenyl-1-propanol via Grignard Reaction

Caption: CBS reduction for enantioselective synthesis.

Conclusion

The journey of (S)-(-)-2-Methyl-1-phenyl-1-propanol from a likely component of a racemic mixture in the early days of synthetic chemistry to a readily accessible, highly enantiopure building block is a testament to the remarkable progress in the field of asymmetric synthesis. Its history encapsulates the transition from classical resolution techniques to the elegant and efficient methods of biocatalysis and catalytic asymmetric reduction. For contemporary researchers, a thorough understanding of this historical and technical evolution provides a valuable context for the continued development of novel synthetic methodologies and the application of this and other chiral synthons in the creation of complex, life-impacting molecules.

References

-

Chiral auxiliary. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Chiral auxiliary - EPFL Graph Search. (n.d.). Retrieved January 21, 2026, from [Link]

-

(S)-(-)-2-Methyl-1-phenyl-1-propanol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

(R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. (n.d.). Google Patents.

-

Grignard reagent. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Hoover, F. W., & Hass, H. B. (1947). SYNTHESIS OF 2-AMINO-1-PHENYL-1-PROPANOL AND ITS METHYLATED DERIVATIVES1. The Journal of Organic Chemistry, 12(4), 506–509. [Link]

-

Stereoselective Synthesis of Chiral Molecules. (2021). In Encyclopedia. MDPI. Retrieved from [Link]

-

6.5: Racemic Mixtures and the Resolution of Enantiomers. (2020, February 17). In Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry in the nineteenth century. (n.d.). Retrieved January 21, 2026, from [Link]

-

Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. (2025, April 15). RSC Advances. [Link]

Sources

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic Guide to (S)-(-)-2-Methyl-1-phenyl-1-propanol: NMR, IR, and MS Analysis

Introduction

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a chiral alcohol that serves as a significant and versatile building block in advanced organic and pharmaceutical synthesis.[1] Its defined stereochemistry at the carbinol center is fundamental to its utility in creating complex, enantiomerically pure molecules.[1] Accurate characterization of this compound is paramount for quality control, reaction monitoring, and ensuring the stereochemical integrity of subsequent products.

This technical guide provides an in-depth analysis of the spectroscopic signature of (S)-(-)-2-Methyl-1-phenyl-1-propanol. We will dissect its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this document explains the causality behind spectral features, offers detailed protocols for data acquisition, and explores advanced methodologies for the critical task of determining enantiomeric purity—a cornerstone of chiral drug development.

Molecular Structure and Stereochemistry

The key to the utility of (S)-(-)-2-Methyl-1-phenyl-1-propanol is its single stereocenter at the first carbon (C1) of the propanol chain. This carbon is bonded to a hydroxyl group, a phenyl group, an isopropyl group, and a hydrogen atom. According to the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration is designated as (S).

Enantiomers, such as the (S) and (R) forms of this alcohol, possess identical physical properties in an achiral environment, which renders their standard spectroscopic analysis indistinguishable. This guide will therefore address not only the structural confirmation but also the specialized techniques required to operate within a chiral context for purity assessment.

Caption: Structure of (S)-2-Methyl-1-phenyl-1-propanol with Stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-(-)-2-Methyl-1-phenyl-1-propanol, it confirms the connectivity and provides insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. In a standard achiral solvent like CDCl₃, the spectrum of the (S)-enantiomer is identical to that of the (R)-enantiomer or the racemic mixture.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.35 | Doublet | 1H | Benzylic proton (-CH(OH)-) |

| ~ 2.50 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| ~ 2.00 | Multiplet | 1H | Isopropyl methine (-CH(CH₃)₂) |

| ~ 0.95 | Doublet | 3H | Isopropyl methyl (CH₃) |

| ~ 0.75 | Doublet | 3H | Isopropyl methyl (CH₃) |

Expertise & Experience: The two methyl groups of the isopropyl substituent are diastereotopic due to the adjacent stereocenter. This means they reside in slightly different chemical environments and, as a result, appear as two distinct doublets rather than a single six-proton doublet. This subtle feature is a key confirmation of the chiral nature of the molecule's environment, even if the enantiomers themselves are not distinguished.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature.

Table 2: ¹³C NMR Data [2][3][4]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142.5 | Aromatic C (quaternary, C-1') |

| ~ 128.0 | Aromatic CH (ortho, C-2'/C-6') |

| ~ 127.5 | Aromatic CH (para, C-4') |

| ~ 126.8 | Aromatic CH (meta, C-3'/C-5') |

| ~ 80.0 | Benzylic Carbon (-CH(OH)-) |

| ~ 35.0 | Isopropyl Methine (-CH(CH₃)₂) |

| ~ 19.0 | Isopropyl Methyl (CH₃) |

| ~ 18.5 | Isopropyl Methyl (CH₃) |

Protocol: Determination of Enantiomeric Purity via Chiral Derivatization

Trustworthiness: Standard NMR cannot determine enantiomeric excess (e.e.). To overcome this, we convert the enantiomeric mixture into a mixture of diastereomers by reacting it with an enantiomerically pure chiral derivatizing agent (CDA).[5] Diastereomers have different physical properties and are distinguishable by NMR.[6][7] This protocol outlines the use of (-)-Menthyloxyacetic acid as an effective CDA for this purpose.[5]

Step-by-Step Methodology:

-

Esterification Reaction: In a clean, dry vial, dissolve ~25 mg of (S)-(-)-2-Methyl-1-phenyl-1-propanol and a slight molar excess (1.1 equivalents) of (-)-Menthyloxyacetic acid in 1 mL of anhydrous dichloromethane.

-

Coupling Agent Addition: Add 1.2 equivalents of a coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine).

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1M HCl, followed by saturated NaHCO₃, and finally with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting diastereomeric esters via column chromatography if necessary.

-

NMR Sample Preparation: Accurately weigh 10-20 mg of the purified diastereomeric ester mixture and dissolve it in ~0.6 mL of CDCl₃.[5]

-

¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio, which is crucial for accurate integration.[5]

-

Quantification: Identify a well-resolved signal corresponding to a proton in close proximity to the chiral center (e.g., the benzylic proton). Integrate the signals for this proton in both diastereomers. The enantiomeric excess is calculated as: e.e. (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100

Caption: Workflow for Determining Enantiomeric Excess using a Chiral Derivatizing Agent.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (S)-(-)-2-Methyl-1-phenyl-1-propanol is characterized by absorptions corresponding to its hydroxyl, aliphatic, and aromatic moieties.

Table 3: Key IR Absorption Bands [2][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 3000 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~ 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |

| ~ 750, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Expertise & Experience: The broadness of the O-H stretching band is a direct result of intermolecular hydrogen bonding between alcohol molecules. In a very dilute solution using a non-polar solvent, this band would appear much sharper and at a higher wavenumber (~3600 cm⁻¹).

Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

Sample Application: Place a single drop of neat (S)-(-)-2-Methyl-1-phenyl-1-propanol directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Electron Ionization (EI) is a common high-energy technique that leads to extensive fragmentation, creating a characteristic fingerprint for the compound.

The molecular formula is C₁₀H₁₄O, corresponding to a molecular weight of 150.22 g/mol .[8]

Table 4: Major Fragments in the EI Mass Spectrum [2][8]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 150 | Low | [M]⁺ (Molecular Ion) |

| 135 | Low | [M - CH₃]⁺ |

| 107 | 100 (Base Peak) | [M - C₃H₇]⁺ or [C₆H₅CHOH]⁺ |

| 79 | ~ 55-60 | [C₆H₇]⁺ |

| 77 | ~ 30-35 | [C₆H₅]⁺ (Phenyl cation) |

Expertise & Experience: The molecular ion peak at m/z 150 is often weak or absent in the EI spectrum of alcohols due to the facile loss of water. The most prominent feature is the base peak at m/z 107. This highly stable fragment is formed by the benzylic cleavage and loss of the isopropyl radical (•C₃H₇). This fragmentation pathway is highly characteristic of this structural class.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method: Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms). Use a temperature program that effectively separates the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

MS Method: Couple the GC outlet to an EI mass spectrometer. Set the MS to scan a mass range of m/z 40-300.

-

Data Analysis: Identify the GC peak corresponding to the analyte. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Conclusion

The comprehensive spectroscopic analysis of (S)-(-)-2-Methyl-1-phenyl-1-propanol provides an unambiguous confirmation of its structure and purity. ¹H and ¹³C NMR establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and characteristic fragmentation patterns.

For professionals in drug development and chiral synthesis, the critical takeaway is the necessity of employing specialized techniques, such as NMR with chiral derivatizing agents, to move beyond simple structural identification to the essential quantification of enantiomeric purity. The integrated application of these spectroscopic methods provides a robust and self-validating system for the complete characterization of this important chiral building block.

References

-

ResearchGate. (n.d.). Partial 1H NMR Spectra of Chiral Alcohols with [Ga-L1]Na at Room Temperature in CD3CN. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-(-)-2-Methyl-1-phenyl-1-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-phenyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1-phenyl-propan-1-ol. Retrieved from [Link]

-

Ribeiro, J. A., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Retrieved from [Link]

-

ATB - Automated Topology Builder. (n.d.). (1S)-2-Methyl-1-phenyl-1-propanol. The University of Queensland. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1-phenyl-propan-1-ol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(+)-2-Methyl-1-phenyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]

- 2. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. (R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O | CID 6989200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

solubility of (S)-(-)-2-Methyl-1-phenyl-1-propanol in common lab solvents

An In-Depth Technical Guide to the Solubility of (S)-(-)-2-Methyl-1-phenyl-1-propanol in Common Laboratory Solvents

Introduction: The Significance of Solubility for a Chiral Building Block

(S)-(-)-2-Methyl-1-phenyl-1-propanol, a chiral aromatic alcohol, serves as a valuable intermediate in asymmetric synthesis, particularly in the preparation of specialized pharmaceutical compounds. Its stereospecific nature makes it a critical component in creating enantiomerically pure substances. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is not merely a matter of record-keeping; it is a fundamental prerequisite for successful reaction design, process optimization, purification, and formulation. The efficiency of a synthesis, the choice of a crystallization solvent, and the bioavailability of a potential drug can all hinge on the solubility characteristics of this key intermediate.

This guide provides an in-depth exploration of the solubility of (S)-(-)-2-Methyl-1-phenyl-1-propanol. Due to the scarcity of publicly available quantitative data, this document focuses on the foundational principles governing its solubility, provides a predictive framework based on its molecular structure, and details a robust, self-validating experimental protocol for its precise determination in any given solvent.

Part 1: A Theoretical Framework for Predicting Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute ((S)-(-)-2-Methyl-1-phenyl-1-propanol) and the solvent. The adage "like dissolves like" serves as a guiding principle, meaning that substances with similar polarities and hydrogen-bonding capabilities are more likely to be miscible[1].

(S)-(-)-2-Methyl-1-phenyl-1-propanol possesses a distinct amphiphilic character:

-

Polar Moiety: The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar solvents.

-

Nonpolar Moiety: The phenyl ring and the isopropyl group constitute a significant nonpolar, hydrophobic portion of the molecule. This bulky hydrocarbon structure favors interactions with nonpolar solvents through van der Waals forces.

The overall solubility in a given solvent is therefore a result of the interplay between these two competing characteristics. As the size of the nonpolar alkyl group in an alcohol increases, its solubility in polar solvents like water decreases because the hydrophobic nature of the carbon chain begins to dominate the hydrophilic nature of the hydroxyl group[2][3].

Part 2: Predicted Solubility Profile in Common Laboratory Solvents

Based on the molecular structure and the principles of "like dissolves like," we can predict the qualitative solubility of (S)-(-)-2-Methyl-1-phenyl-1-propanol. The following table categorizes common lab solvents by their polarity and provides an expected solubility profile. It is critical to note that these are predictions; for any application requiring precise concentrations, experimental verification is mandatory.

| Solvent Class | Solvent | Polarity | Predicted Solubility | Rationale |

| Polar Protic | Water | High | Insoluble/Slightly Soluble | The large nonpolar phenyl and isopropyl groups outweigh the hydrophilic effect of the single hydroxyl group, making it difficult to mix with water[4][5]. |

| Methanol, Ethanol | High | Soluble to Miscible | The alkyl chains of these alcohols are short, and they can engage in hydrogen bonding with the solute's hydroxyl group, while also accommodating the nonpolar portion. | |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Medium | Soluble | These solvents have a significant dipole moment and can act as hydrogen bond acceptors, interacting favorably with the solute's hydroxyl group. |

| Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | Soluble | Their high polarity and ability to interact with the polar head of the molecule suggest good solubility. | |

| Ethyl Acetate | Medium | Soluble | Offers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, making it a good solvent for amphiphilic molecules. | |

| Nonpolar | Toluene, Benzene | Low | Soluble | The aromatic ring of the solvent interacts favorably with the phenyl ring of the solute via π-stacking, and the overall nonpolar character is compatible. |

| Hexane, Cyclohexane | Very Low | Moderately Soluble to Sparingly Soluble | The solvent can only interact with the nonpolar part of the solute. The polar hydroxyl group may limit high solubility unless overcome by temperature. | |

| Dichloromethane (DCM) | Low | Soluble | While having a dipole moment, DCM is often considered a nonpolar solvent and is effective at dissolving a wide range of organic compounds. |

Part 3: A Self-Validating Experimental Protocol for Quantitative Solubility Determination

To obtain reliable, quantitative solubility data, a rigorous experimental methodology is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid[6][7]. The protocol described below is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and accurately measured.

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of (S)-(-)-2-Methyl-1-phenyl-1-propanol in a selected solvent at a constant temperature.

Materials:

-

(S)-(-)-2-Methyl-1-phenyl-1-propanol (high purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control or a temperature-controlled water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis).

Protocol:

-

Preparation of the Slurry:

-

Causality: Adding a clear excess of the solid solute is crucial to ensure that the solution becomes saturated and that undissolved solid remains at equilibrium.

-

Action: To a series of vials, add a measured volume of the solvent (e.g., 5 mL). Add an excess amount of (S)-(-)-2-Methyl-1-phenyl-1-propanol (e.g., 100 mg, ensuring a significant amount remains undissolved upon visual inspection). Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Causality: Continuous agitation is necessary to maximize the surface area contact between the solute and solvent, accelerating the dissolution process. Maintaining a constant temperature is critical as solubility is temperature-dependent[8].

-

Action: Securely cap the vials and place them in the temperature-controlled shaker. Agitate at a constant speed and temperature (e.g., 25 °C) for a predetermined period, typically 24 to 72 hours.

-

-

Sampling and Phase Separation:

-

Causality: The solution must be separated from the undissolved solid without altering the temperature, as a temperature change could cause precipitation or further dissolution. Filtration is a reliable method to remove fine particulates.

-

Action: After the initial equilibration period (e.g., 24 hours), briefly stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 30 minutes for the excess solid to settle. Carefully draw a sample of the supernatant into a syringe and immediately pass it through a syringe filter into a clean vial.

-

-

Quantitative Analysis:

-

Causality: An accurate and precise analytical method is required to determine the concentration of the dissolved solute. The method must be calibrated to ensure the trustworthiness of the results.

-

Action: Prepare a stock solution of the compound in the chosen solvent and create a series of calibration standards. Accurately dilute the filtered, saturated sample to fall within the calibration range. Analyze the standards and the sample using a validated HPLC or GC method.

-

-

Validation of Equilibrium:

-

Causality: This is the self-validating step. To confirm that the system has reached true thermodynamic equilibrium and not a metastable state, the concentration should not change over time.

-

Action: Return the original slurry vials to the shaker for an additional period (e.g., another 24 hours). Repeat the sampling and analysis process. If the concentration measured is statistically identical to the first measurement, equilibrium has been achieved. If the concentration has increased, the initial period was insufficient, and the experiment should be continued.

-

Conclusion

References

-

Ferreira, O., & Pinho, S. P. (2016). The Experimental Determination of Solubilities. In ResearchGate. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenyl-1-propanol. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Curie Chemistry. (2023, July 6). Trend in Solubility of Alcohols | Year 12 HSC Chemistry Module 7 [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenyl-2-propanol. PubChem Compound Database. Retrieved from [Link]

-

Quora. (2017). Which factor affects the solubility of alcohol in water?. Retrieved from [Link]

-

Scribd. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-Methyl-1-phenyl-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 2-METHYL-1-PHENYL-1-PROPANOL | 611-69-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

Unlocking the Chiral Potential: A Technical Guide to Research Frontiers for (S)-(-)-2-Methyl-1-phenyl-1-propanol

Introduction: Beyond a Simple Chiral Alcohol